![molecular formula C23H23FN2O3 B14980796 2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980796.png)
2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a fluorophenyl group, and a methyl group attached to a chromeno[2,3-c]pyrrole core
Métodos De Preparación
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with a dimethylamino propyl halide under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the chromeno[2,3-c]pyrrole core with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Group: This step involves the methylation of the chromeno[2,3-c]pyrrole core using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize cost.
Análisis De Reacciones Químicas
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s chromeno[2,3-c]pyrrole core can be used to develop new materials with unique optical or electronic properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the dimethylamino propyl and fluorophenyl groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s dimethylamino propyl group can interact with negatively charged sites on the target, while the fluorophenyl group can participate in hydrophobic interactions. The chromeno[2,3-c]pyrrole core can provide additional binding interactions, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic core and have diverse biological activities.
Fluorophenyl Compounds: These compounds share the fluorophenyl group and have applications in medicinal chemistry and materials science.
Dimethylamino Propyl Compounds: These compounds share the dimethylamino propyl group and have applications in drug development and biological research.
Propiedades
Fórmula molecular |
C23H23FN2O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23FN2O3/c1-14-5-10-18-17(13-14)21(27)19-20(15-6-8-16(24)9-7-15)26(12-4-11-25(2)3)23(28)22(19)29-18/h5-10,13,20H,4,11-12H2,1-3H3 |
Clave InChI |
GIKKVVXHBFDOOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


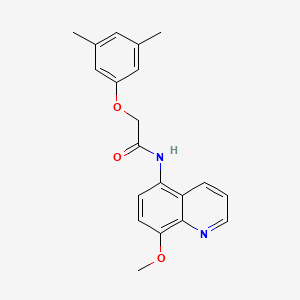


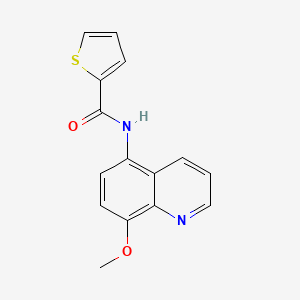
![2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980753.png)
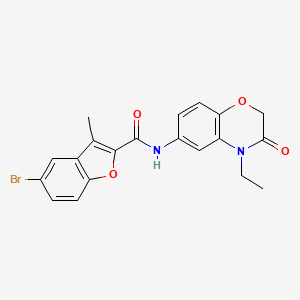
![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980758.png)
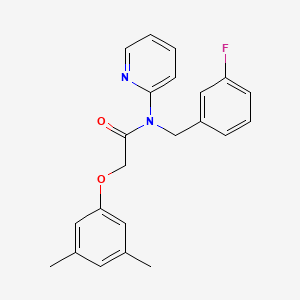
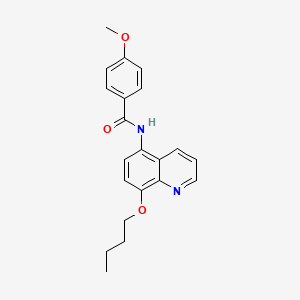
![[4-(Pentyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B14980780.png)
![2-(2-chlorophenyl)-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980784.png)
![1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14980792.png)

![2-(2-methoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980807.png)
